molecular formula C27H21FN2O4 B4555216 (4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one

(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one

Cat. No.: B4555216
M. Wt: 456.5 g/mol
InChI Key: QYUHGDFDZYPYGC-LFVJCYFKSA-N
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Description

(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one is a useful research compound. Its molecular formula is C27H21FN2O4 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-fluorophenyl)-4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one is 456.14853532 g/mol and the complexity rating of the compound is 779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been synthesized and studied for its structural properties. For instance, a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was synthesized and analyzed for its crystal structure, which showed significant dihedral angles between the triazole ring and two benzene rings, indicating potential for complex molecular interactions (Xu Liang, 2009).

Copolymerization and Material Science Applications

Various related compounds have been studied for their copolymerization with styrene, leading to novel copolymers with potential applications in material science. These studies involve the synthesis and characterization of different substituted propyl 2-cyano-3-phenyl-2-propenoates and their copolymerization with styrene. The copolymers showed different decomposition temperatures and were characterized using various analytical techniques (G. Kharas et al., 2016), (Kumail M. Hussain et al., 2019), (G. Kharas et al., 2017).

Antimicrobial Activities

Some derivatives of thiazoles, which are structurally related to the compound , have been investigated for their antimicrobial activities. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting potential for biomedical applications (Wagnat W. Wardkhan et al., 2008).

Photophysical Studies

Related compounds, like fluoroionophores based on diamine-salicylaldehyde derivatives, have been developed and their spectral diversity was studied in the presence of different metal cations. This indicates potential applications in photophysical studies and metal ion detection (W. Hong et al., 2012).

Catalytic Applications

The compound's derivatives have been encapsulated in materials like zeolite Y, showing efficient and reusable catalytic properties for the oxidation of primary alcohols and hydrocarbons. This suggests potential in catalysis and green chemistry applications (M. Ghorbanloo and Ali Maleki Alamooti, 2017).

Properties

IUPAC Name

(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O4/c1-32-19-10-12-20(13-11-19)33-15-14-30-17-18(21-6-3-5-9-25(21)30)16-24-27(31)34-26(29-24)22-7-2-4-8-23(22)28/h2-13,16-17H,14-15H2,1H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUHGDFDZYPYGC-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.